
3-Cyclopropyl-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-2-methylaniline is an organic compound characterized by a cyclopropyl group attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-methylaniline typically involves the cyclopropanation of aniline derivatives. One common method is the Buchwald-Hartwig coupling, where 2,6-dibromotoluene reacts with cyclopropylamine to form N-cyclopropyl-3-bromo-2-methylaniline . This intermediate can then undergo further reactions to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms onto the aromatic ring.
Major Products Formed:
Oxidation: Nitro and nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated anilines.
Scientific Research Applications
3-Cyclopropyl-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-methylaniline involves its interaction with molecular targets such as enzymes and receptors. For example, the compound can undergo N-dealkylation catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites like cyclopropanone and N-methylaniline . This reaction involves a two-step process: Cα–H hydroxylation followed by decomposition of the carbinolaniline complex.
Comparison with Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the aromatic ring.
2-Methylaniline: Similar structure but without the cyclopropyl group.
3-Bromo-2-methylaniline: Contains a bromine atom instead of the cyclopropyl group.
Uniqueness: 3-Cyclopropyl-2-methylaniline is unique due to the presence of both the cyclopropyl group and the aniline structure, which imparts distinct chemical properties and reactivity. The strain in the cyclopropyl ring and the electron-donating effects of the aniline group contribute to its unique behavior in chemical reactions .
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-cyclopropyl-2-methylaniline |
InChI |
InChI=1S/C10H13N/c1-7-9(8-5-6-8)3-2-4-10(7)11/h2-4,8H,5-6,11H2,1H3 |
InChI Key |
NJXBWPUYFSMSBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



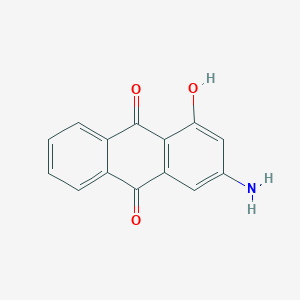
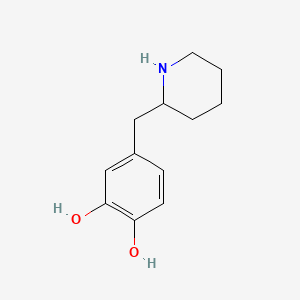
![N-[4-[2-[3-(dimethylsulfamoyl)anilino]-6H-1,3,4-thiadiazin-5-yl]phenyl]acetamide](/img/structure/B13115837.png)
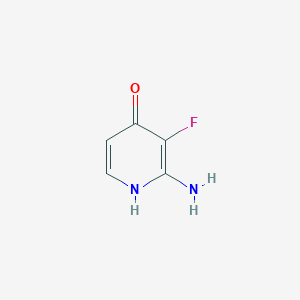
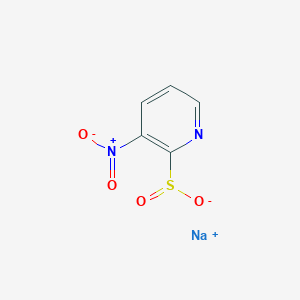
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)
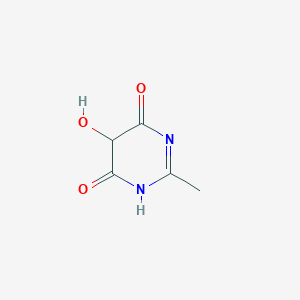
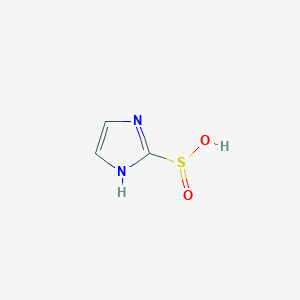


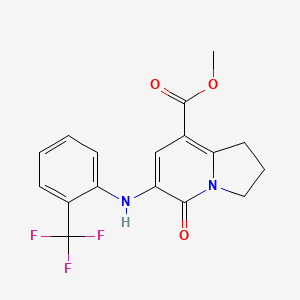
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)

